Barbituric acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3/c7-2-1-3(8)6-4(9)5-2/h1H2,(H2,5,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYOPLTXPVRDBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4390-16-3 (mono-hydrochloride salt) | |
| Record name | Barbituric acid | |
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DSSTOX Substance ID |
DTXSID8020129 | |
| Record name | Barbituric acid | |
| Source | EPA DSSTox | |
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Molecular Weight |
128.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, White powder; [Alfa Aesar MSDS], Solid | |
| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione | |
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| Record name | Barbituric acid | |
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| Record name | Barbituric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041833 | |
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Solubility |
1.9e-05 mg/mL at 37 °C | |
| Record name | Barbituric acid | |
| Source | Human Metabolome Database (HMDB) | |
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CAS No. |
67-52-7 | |
| Record name | Barbituric acid | |
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| Record name | Barbituric acid | |
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| Record name | BARBITURIC ACID | |
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| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione | |
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| Record name | Barbituric acid | |
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| Record name | Barbituric acid | |
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| Record name | BARBITURIC ACID | |
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| Record name | Barbituric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041833 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
248 °C | |
| Record name | Barbituric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041833 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies for Barbituric Acid and Its Derivatives
Classical and Contemporary Synthesis Routes of the Barbituric Acid Nucleus
The foundational methods for constructing the core this compound structure have been refined over time, leading to more efficient and versatile synthetic routes.
The archetypal synthesis of this compound involves the condensation reaction between a malonic acid derivative and urea (B33335). researchgate.netwikipedia.org This method was first reported by Adolf von Baeyer in 1864, who synthesized the compound from malonic acid and urea. researchgate.netmdpi.com A more refined process was later developed by French chemist Édouard Grimaux in 1879. researchgate.netwikipedia.org
The most common modern adaptation of this synthesis is a condensation of diethyl malonate with urea in the presence of a strong base, typically sodium ethoxide. cutm.ac.inslideshare.net The base facilitates the cyclization reaction to form the this compound ring. cutm.ac.inslideshare.net This reaction can be generalized for the synthesis of various 5-substituted barbiturates by using appropriately substituted malonic esters. mdpi.com Thiothis compound derivatives can be similarly prepared by condensing N-phenyl thiourea (B124793) derivatives with malonic acid in the presence of acetyl chloride. irapa.org
Table 1: Classical Condensation Synthesis of this compound
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |
|---|---|---|---|
| Diethyl malonate | Urea | Sodium ethoxide | This compound |
Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry, prized for their efficiency in building complex molecules from three or more starting materials in a single pot. rsc.org These reactions are instrumental in creating diverse libraries of this compound derivatives. mdpi.com
The Knoevenagel condensation is a key reaction for synthesizing derivatives of this compound, particularly 5-substituted derivatives. wikipedia.orgmdpi.com This reaction involves the condensation of an aldehyde or ketone with the active methylene (B1212753) group of this compound. wikipedia.orgirapa.org For instance, 5-(4-(benzyloxy)benzylidene)-barbituric acid is prepared through the Knoevenagel condensation of an aldehyde intermediate with this compound. irapa.org Variants of this reaction are used to synthesize complex derivatives, such as spirooxindole-barbituric acid derivatives, by reacting isatin (B1672199), an alkyl amine, nitroethylene, and this compound in ethanol (B145695) or water. mdpi.com
The Michael addition, or conjugate addition, is another crucial reaction for functionalizing this compound. mdpi.com This reaction involves the addition of the this compound nucleophile to an α,β-unsaturated carbonyl compound. mdpi.com For example, chromeno-based this compound derivatives can be formed when chalcones react with this compound, a reaction catalyzed by L-Proline in water. mdpi.com Similarly, N,N-dimethyl this compound reacts with chalcone (B49325) derivatives in the presence of diethylamine (B46881) to yield 5-monoalkylbarbiturate derivatives. irapa.org
The efficiency of MCRs is fully realized in three- and four-component strategies that rapidly generate complex heterocyclic systems.
Three-Component Reactions:
Spiro-pyrimidine this compound derivatives can be synthesized from an aryl amine, isatin, and this compound in aqueous conditions. mdpi.com
Imidazo[1,2-a]azine derivatives are formed from the reaction of an aminoazine, a 2-oxoaldehyde, and a cyclic 1,3-dicarbonyl compound like this compound. acs.org
Pyrido[2,3-d:6,5-d′]dipyrimidine scaffolds can be constructed from this compound, an amine, and an aldehyde in water without a catalyst. acs.org
Substituted chromeno-based this compound derivatives are synthesized from 4-hydroxycoumarin, a substituted benzaldehyde, and a substituted this compound using ultrasound irradiation. mdpi.com
Four-Component Reactions:
Pyrano-based this compound derivatives are obtained from the reaction of ethyl acetoacetate, benzaldehyde, hydrazine, and this compound. mdpi.com
Polyhydroxylated pyrido[2,3-d]pyrimidines are synthesized in a four-component reaction of this compound, an aromatic aldehyde, malononitrile, and D-glucosamine, catalyzed by p-toluenesulfonic acid (PTSA). mdpi.com
Table 2: Examples of Multi-Component Reactions for this compound Derivatives
| No. of Components | Reactants | Catalyst/Conditions | Product Scaffold |
|---|---|---|---|
| 3 | This compound, Amine, Aldehyde | Water, Room Temperature | Pyrido[2,3-d:6,5-d′]dipyrimidine |
| 3 | Phenylglyoxal, 2-Aminopyridine, this compound | Water, Reflux | Imidazolopyridine-functionalized pyrimidine (B1678525) |
| 4 | This compound, Aromatic aldehyde, Malononitrile, D-glucosamine | p-Toluenesulfonic acid, Ethanol | Polyhydroxylated pyrido[2,3-d]pyrimidine |
Multi-Component Reactions (MCRs) for this compound Scaffolds
Michael Addition Reactions
Enantioselective Catalytic Transformations of this compound Derivatives
While the synthesis of this compound derivatives is well-established, the construction of chiral scaffolds through catalytic enantioselective transformations is a more recent development. researchgate.netmdpi.com The unique properties of this compound, such as its acidity and the electrophilic character of its alkylidene derivatives, have necessitated specific catalytic systems to achieve high enantioselectivity. mdpi.com
A notable advancement is the enantioselective conjugate addition of this compound to nitroalkenes, catalyzed by chiral bifunctional thiosquaramides. nsf.govnih.govacs.org These catalysts have proven highly effective, delivering chiral barbiturate (B1230296) derivatives in high yields and with high enantioselectivities, even at very low catalyst loadings (as low as 0.05 mol%). nsf.govnih.govacs.org The thiosquaramide catalysts are more acidic and more soluble in non-polar solvents than their squaramide counterparts, expanding the scope of reactions that can be rendered enantioselective. nsf.govacs.org
Organocatalytic Approaches
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral this compound derivatives, avoiding the use of metal catalysts. These methods often rely on the activation of substrates by chiral small organic molecules.
A key strategy involves the conjugate addition of this compound surrogates to electrophiles. For instance, 2-alkylthio-4,6-dioxopyrimidines have been used as effective surrogates for this compound. mdpi.com In the presence of a squaramide-derived organocatalyst, these compounds undergo Michael addition to vinyl aryl ketones, producing adducts in good yields with high enantioselectivity (90-97% ee). mdpi.com A subsequent mild acid hydrolysis step yields the final this compound derivatives featuring an in-ring quaternary carbon. researchgate.net
Another prominent organocatalytic method is the multicomponent reaction. The (S)-proline-catalyzed reaction between aldehydes, 1,3-cyclohexanediones, and this compound is a notable example. mdpi.com This process proceeds through the formation of an alkylidene this compound, which then reacts with an enamine intermediate, culminating in an oxa-Michael addition to yield chromano[2,3-d]pyrimidine-triones. mdpi.com
Phosphine catalysis has enabled enantioselective (3+2) annulation reactions. The reaction of alkylidene barbiturates with Morita-Baylis-Hillman (MBH) adducts, catalyzed by a chiral phosphine, produces spirobarbiturates with excellent diastereoselectivities (>20:1 dr) and high enantiomeric excesses (81-99% ee). mdpi.com
The table below summarizes key findings in organocatalytic approaches.
| Reaction Type | Catalyst | Reactants | Product Type | Yield | Enantioselectivity (ee) | Reference |
| Conjugate Addition | Squaramide-derived 9-epi-amino quinine | 2-Alkylthio-4,6-dioxopyrimidines, Vinyl aryl ketones | Michael adducts | Good | 90-97% | mdpi.com |
| Multicomponent | (S)-Proline | Aldehydes, 1,3-Cyclohexanediones, this compound | Chromano[2,3-d]pyrimidine-triones | - | - | mdpi.com |
| (3+2) Annulation | Chiral Phosphine | Alkylidene barbiturates, MBH adducts | Spirobarbiturates | - | 81-99% | mdpi.com |
| Michael Addition/Cyclization | Squaramide | Benzylidene barbituric acids, Oxindolylmalonitriles | Bisspiro this compound-oxindoles | Up to 97% | >99% | nih.gov |
Metal-Based Enantioselective Sequences
Metal-based catalysts offer distinct pathways for the enantioselective functionalization of barbituric acids, often achieving high selectivity through the formation of chiral metal complexes.
Palladium-catalyzed enantioselective alkylation of this compound was an early area of investigation. researchgate.net More recently, nickel catalysis has been effectively employed for the asymmetric propargylic substitution to create chiral this compound alkynes. nih.gov A notable example is the synthesis of (-)-Thiohexital, where a nickel-phosphine (L1) catalyst, in conjunction with a Yb(OTf)₃ co-catalyst, facilitates the key propargylic alkylation step, yielding the desired product in 80% yield. nih.gov The subsequent condensation with thiourea completes the synthesis. nih.gov This highlights the power of combining transition metals with Lewis acid co-catalysts. nih.gov
Gold catalysis has also been applied in this field. researchgate.net Furthermore, copper-catalyzed enantioselective propargylation has been developed for propargylic alcohol derivatives, expanding the toolkit for creating chiral alkyne-containing molecules. nih.gov These metal-based approaches are crucial for accessing chiral barbiturates, as often the different enantiomers of a drug exhibit distinct pharmacological profiles. researchgate.netnih.gov
| Metal Catalyst System | Reaction Type | Reactants | Product | Overall Yield | Enantioselectivity (ee) | Reference |
| Nickel-phosphine (L1) / Yb(OTf)₃ | Propargylic Alkylation / Condensation | Propargylic carbonate, Thiobarbiturate precursor, Thiourea | (-)-Thiohexital | 44% (2 steps) | 88% | nih.gov |
Advanced Synthetic Strategies
Beyond traditional methods, several advanced strategies have been developed to access novel this compound derivatives with high precision and efficiency.
Selective Reduction Methodologies (e.g., SmI₂/H₂O)
The selective reduction of the robust amide-type carbonyls in the this compound scaffold has been a significant challenge. A breakthrough was achieved using a reagent system of samarium(II) iodide and water (SmI₂/H₂O). researchgate.netnih.gov This system facilitates the highly chemoselective monoreduction of a urea-type carbonyl group in barbiturates to furnish cyclic hemiaminal products in good to excellent yields. researchgate.netnih.gov
The reaction proceeds under mild conditions via a single-electron transfer (SET) mechanism, generating unusual ketyl-type radical anions. researchgate.netnih.gov This process represents a formal polarity reversal of the carbonyl group and provides access to a class of molecules analogous to the transient tetrahedral intermediates of amide addition reactions. nih.gov
A key advantage of this methodology is its applicability to radical cyclization cascades. This compound derivatives bearing tethered alkenes or alkynes undergo efficient reductive cyclizations when treated with SmI₂/H₂O, forming bicyclic hemiaminals with a high degree of stereocontrol. nih.govthieme-connect.de
The table below shows examples of the SmI₂/H₂O mediated reduction and reductive cyclization of this compound derivatives. nih.gov
| Substrate Type | Reaction Type | Product Type | Yield | Diastereomeric Ratio (d.r.) | Reference |
| N,N-Dimethylthis compound | Monoreduction | Cyclic hemiaminal | 90% | - | nih.gov |
| 5,5-Diethylthis compound | Monoreduction | Cyclic hemiaminal | 91% | - | nih.gov |
| N-Allyl-N'-methylthis compound | Reductive Cyclization | Bicyclic hemiaminal | 81% | >95:5 | nih.gov |
| N-Propargyl-N'-methylthis compound | Reductive Cyclization | Bicyclic hemiaminal | 83% | >95:5 | nih.gov |
Synthesis via Isocyanides and Electron-Deficient Alkenes
Multi-component reactions (MCRs) involving isocyanides are an efficient route to complex molecular architectures. A one-pot, three-component reaction has been developed utilizing alkylidene-substituted Meldrum's acid, an alkyl isocyanide, and urea to synthesize novel 5-substituted this compound derivatives. sid.ir
The proposed mechanism involves a [4+1] cycloaddition between the electron-deficient heterodiene of the alkylidene-Meldrum's acid and the isocyanide, which acts as a C1 source, to form an iminolactone intermediate. sid.irscribd.com This is followed by a conjugate addition of urea, leading to the opening of the five-membered ring and subsequent elimination of acetone (B3395972) to generate a ketene (B1206846) intermediate, which cyclizes to form the final this compound derivative. sid.ir This method provides a rapid and efficient pathway to highly functionalized barbiturates in good to high yields. sid.ir
Mannich Reaction in this compound Derivatization
The Mannich reaction is a classic three-component condensation that serves as a cornerstone for the aminoalkylation of acidic compounds like this compound. ekb.egnih.gov The reaction involves the condensation of a compound with an active hydrogen atom (this compound), an aldehyde (often formaldehyde), and a primary or secondary amine. ekb.egnih.gov
This reaction is highly versatile for creating a wide range of derivatives. For example, isatin can be reacted with this compound and formaldehyde (B43269) to produce isatin-barbituric acid derivatives. ekb.egekb.eg The mechanism involves the initial formation of an iminium ion from the amine and formaldehyde, which is then attacked by the nucleophilic C-5 position of the this compound. ekb.eg
The Mannich reaction has been adapted using various conditions, including the use of montmorillonite (B579905) clay catalysts under microwave irradiation to accelerate the reaction and improve yields. ehu.es An unusual variant involves the reaction of tertiary aromatic amines, formaldehyde, and N,N-dimethylthis compound in aqueous micelles, catalyzed by boric acid, to yield 5-dialkylaminoaryl-substituted derivatives with high regioselectivity. researchgate.net
Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, several environmentally benign methods for synthesizing this compound derivatives have been developed. These approaches focus on reducing or eliminating the use of hazardous organic solvents, employing milder reaction conditions, and utilizing reusable catalysts. jetir.org
A prominent green method is the Knoevenagel condensation of this compound with various aromatic aldehydes. tsijournals.com This reaction has been successfully carried out using solvent-free grinding techniques at room temperature. jetir.orgtsijournals.com Catalysts such as sodium acetate (B1210297) provide high yields in short reaction times, offering a clean and attractive alternative to traditional methods that often require longer reaction times and polluting solvents. tsijournals.com
The use of water as a reaction medium is another key green strategy. The Michael addition of barbituric acids to nitroalkenes has been efficiently performed in an aqueous diethylamine medium, providing high yields of pyrimidine derivatives. nih.gov Other green catalysts reported for these syntheses include reusable heterogeneous catalysts like CuO/ZnO@N-GQD nanocatalysts, natural phosphates, and various supported catalysts, which simplify product purification and catalyst recycling. tsijournals.commdpi.com Gold nanoparticles synthesized from low-cost sources have also been used as catalysts for the synthesis of 1,3-dimethyl-5-benzylidenethis compound derivatives. researchgate.net
| Green Method | Reaction Type | Catalyst | Solvent | Key Advantages | Reference |
| Grinding | Knoevenagel Condensation | Sodium Acetate | Solvent-free | Short reaction time, high yields, clean reaction | tsijournals.com |
| Aqueous Synthesis | Michael Addition | Diethylamine | Water | Environmentally benign, high yields, versatility | nih.gov |
| Nanocatalysis | Knoevenagel Condensation | CuO/ZnO@N-GQD | Water | Reusable catalyst, room temperature | mdpi.com |
| Nanocatalysis | Knoevenagel Condensation | Gold Nanoparticles | - | Use of low-cost catalyst source | researchgate.net |
| Phase Transfer Catalysis | One-pot, 3-component | Tetra-n-butylammonium bromide (TBAB) | Ethanol | High yields, mild conditions, short reaction times | scielo.org.mx |
Derivatization at Specific Positions
The core structure of this compound presents multiple sites for chemical modification, allowing for the synthesis of a vast array of derivatives. The reactivity of the C-5 methylene group and the N-H protons of the imide groups are central to these derivatization strategies. Functionalization at these specific positions is crucial for modulating the chemical and physical properties of the resulting compounds.
C-5 Alkylation and Arylation
The C-5 position of the this compound ring is particularly reactive due to the acidity of its methylene protons, making it a primary site for introducing alkyl and aryl substituents. The double functionalization at this position can lead to the creation of spiro-compounds and other complex architectures. researchgate.net
Alkylation:
A common strategy for C-5 alkylation is the Knoevenagel condensation of this compound with various aldehydes or ketones. researchgate.net Another effective method is the Michael addition of this compound to α,β-unsaturated esters. For instance, using a potassium carbonate catalyst in a nano-mordenite medium (K₂CO₃/nano-MOR) under solvent-free conditions has been shown to produce C-alkylated barbituric acids in good to excellent yields. researchgate.net Reductive C-alkylation represents another route, involving the reaction of barbituric acids with aliphatic or aromatic aldehydes and ketones in the presence of platinum or palladium catalysts. researchgate.net
Historically, the synthesis of C-alkylated derivatives often involved the condensation of suitably substituted malonic esters with urea. researchgate.netresearchgate.net
Arylation:
Direct arylation of the this compound ring has been achieved through several advanced catalytic methods. A rhodium(II)-catalyzed reaction allows for the direct coupling of 5-diazobarbituric acids with arenes, providing straightforward access to 5-aryl barbituric acids. worktribe.com This method is notable for its tolerance of free N-H groups on the this compound, avoiding complications from N-H insertion side reactions. worktribe.com
Palladium-catalyzed cross-coupling reactions have also been successfully employed for the α-arylation of barbiturates. acs.org This approach builds on methods used for aryl malonate synthesis. acs.org While the traditional synthesis of 5-aryl barbiturates involves the condensation of 2-aryl malonic esters with ureas, these newer catalytic methods offer more direct and often more efficient pathways. worktribe.comacs.org
| Compound Name | Position of Substitution | Type of Substitution | Synthetic Method Mentioned |
|---|---|---|---|
| 5-Aryl barbituric acids | C-5 | Arylation | Rhodium(II)-catalyzed reaction with arenes worktribe.com |
| 5-Phenyl-5-ethyl this compound (Phenobarbital) | C-5 | Arylation & Alkylation | Mentioned as a classic example acs.org |
| C-alkylated this compound | C-5 | Alkylation | Michael addition to α,β-unsaturated esters researchgate.net |
| 5-Diazobarbituric acids | C-5 | Diazo group | Intermediate for arylation reactions worktribe.com |
N-Substitution Strategies
Substitution at the nitrogen atoms (N-1 and N-3) of the this compound ring is another key strategy for creating derivatives with diverse properties. The approach to N-substitution typically involves modifying the starting materials for the core ring synthesis.
One of the most direct methods to obtain N-substituted barbituric acids is to use appropriately substituted ureas or thioureas in the initial condensation reaction. nih.govunodc.org For example, N-monosubstituted and N,N-disubstituted thiothis compound derivatives can be synthesized by condensing the corresponding substituted thioureas with diethyl malonate in the presence of sodium ethoxide. nih.gov Similarly, condensing N-substituted ureas with malonic acid in the presence of acetic anhydride (B1165640) and acetic acid yields N-substituted barbituric acids. nih.gov Research has shown that N-disubstitution, in particular, can be a critical factor for the biological activity of certain derivatives. nih.gov
The substitutions at N-1 and N-3 can include a variety of groups such as methyl, ethyl, allyl, and phenyl moieties. nih.gov
| Compound Name | Position of Substitution | Substituent(s) | Synthetic Method Mentioned |
|---|---|---|---|
| N-monosubstituted thiobarbituric acids | N-1 | Various (e.g., methyl, ethyl) | Condensation of substituted thiourea with diethyl malonate nih.gov |
| N,N-disubstituted thiobarbituric acids | N-1, N-3 | Various (e.g., methyl, ethyl) | Condensation of substituted thiourea with diethyl malonate nih.gov |
| N-monosubstituted barbituric acids | N-1 | Various | Condensation of substituted urea with malonic acid nih.gov |
| N,N-disubstituted barbituric acids | N-1, N-3 | Various | Condensation of substituted urea with malonic acid nih.gov |
| 1,3-Dimethylthis compound | N-1, N-3 | Methyl | Used as a reactant in multicomponent reactions mdpi.commdpi.com |
Halogenation and Other Functional Group Transformations
Beyond alkylation and N-substitution, the this compound scaffold can undergo various other functional group transformations, including halogenation, reduction, and thiocyanation.
Halogenation: Halogenation typically occurs at the active C-5 position. 5,5-Dibromothis compound can be prepared, and its derivative, 5,5-dibromo-1,3-dimethylthis compound, has been noted as a useful mild brominating agent for activated molecules. scielo.org.mx The synthesis of 5-bromothis compound can be achieved by treating a suspension of this compound in warm water with bromine. tandfonline.com This monobrominated compound serves as a convenient and selective brominating reagent itself. tandfonline.com Halogenated barbituric acids can act as precursors for further synthesis; for example, they react with o-phenylenediamine (B120857) derivatives to form alloxazines. scielo.org.mx
Reduction: The carbonyl groups of the this compound ring can be selectively reduced. A notable transformation is the selective monoreduction of barbituric acids to the corresponding hemiaminals using a samarium(II) iodide/water (SmI₂/H₂O) reagent. nih.gov This method is significant as it represents a general technique for the monoreduction of such systems and tolerates a variety of functional groups. nih.gov
Other Transformations: The reactivity of this compound also allows for transformations like electrochemical thiocyanation. This process involves the generation of thiocyanogen (B1223195) ((SCN)₂), which then adds to the enol tautomer of this compound to yield thiocyanated derivatives. researchgate.net
| Compound Name | Functional Group | Synthetic Method Mentioned |
|---|---|---|
| 5-Bromothis compound | Bromo | Reaction of this compound with bromine in water tandfonline.com |
| 5,5-Dibromothis compound | Dibromo | Used to generate 5-bromothis compound tandfonline.com |
| 5,5-Dibromo-1,3-dimethylthis compound | Dibromo | Mentioned as a mild brominating agent scielo.org.mx |
| Thiocyanated this compound | Thiocyano | Electrochemical thiocyanation researchgate.net |
| Hemiaminals of this compound | Hemiaminal | Selective monoreduction with SmI₂/H₂O nih.gov |
| Alloxazines | Fused ring system | Reaction of halogenated barbituric acids with o-phenylenediamine scielo.org.mx |
Reactivity and Reaction Mechanisms of Barbituric Acid Derivatives
Tautomerism and Isomerism in Barbituric Acid Systems
This compound and its derivatives are capable of existing in different isomeric forms through tautomerism, a phenomenon involving the migration of a proton and the shifting of double bonds. This property is fundamental to the understanding of their chemical reactivity and biological function. The two primary forms of tautomerism exhibited by the this compound core are keto-enol and annular tautomerism.
Keto-enol tautomerism in this compound involves the interconversion between a ketone or amide (keto) form and an enol or enolate form. The most stable tautomer of this compound is the tri-keto form. ias.ac.in However, the molecule can undergo proton transfer from the C5 methylene (B1212753) group or the N-H groups to a carbonyl oxygen, leading to various enol forms. echemcom.comsamipubco.com
Theoretical studies using methods like Density Functional Theory (DFT) have explored the relative stabilities of these tautomers. biointerfaceresearch.com The tri-keto form is generally the most stable, but substitution at the C5 position can influence the equilibrium. ias.ac.in For instance, mono-substitution at the 5-position allows for keto-enol tautomerism where the enol form can generate a conjugated π-system, especially if the substituent is an electron-deficient aryl group. thieme-connect.com This conjugation can lead to the formation of a push-pull system with distinct UV/Vis absorption properties. thieme-connect.com The keto-enol tautomerism of 5-substituted barbituric acids is also influenced by the electron-withdrawing nature of the substituent; stronger electron-withdrawing groups can shift the equilibrium towards the enol form. thieme-connect.com In some cases, a highly metastable enol-tautomer has been observed in the most stable polymorphic form of this compound. rsc.org
The interconversion between these forms involves surmounting an energy barrier. For example, the activation energy for the proton transfer from the carbon atom to the oxygen atom in the keto-enol tautomerism has been calculated to be significant. echemcom.com The presence of a solvent, like water, can influence the proton transfer process, although the fundamental stability of the tautomers may not change. ias.ac.inechemcom.com
Table 1: Tautomeric Forms of this compound
| Tautomer Name | Description | Relative Stability |
| Tri-keto form | All three carbonyl groups are in the keto form. | Most stable tautomer. ias.ac.in |
| 4-hydroxy form | The carbonyl at position 4 is enolized. | Less stable than the tri-keto form, but stability increases with certain C5 substituents. ias.ac.in |
| 2,4-dihydroxy form | Carbonyls at positions 2 and 4 are enolized. | Generally less stable. |
| 2,4,6-trihydroxy form | All three carbonyl groups are enolized (aromatic). | Highly unstable. |
This table is generated based on the general findings of relative stabilities and does not represent exhaustive computational data.
Annular tautomerism refers to the migration of a proton between the nitrogen atoms within the heterocyclic ring of this compound. rsc.org This process is a form of lactam-lactim tautomerism, where the amide groups (-CONH-) in the ring can convert to the imidic acid (-C(OH)=N-) form. echemcom.com
This type of tautomerism is a key aspect of the acid-base properties of this compound and its derivatives. The acidic nature of the N-H protons is a direct result of the potential for lactam-lactim tautomerization. echemcom.com The movement of a proton from a nitrogen atom to a carbonyl oxygen results in a lactim tautomer. This compound has three such lactam groups, and one, two, or all three can potentially tautomerize to the lactim form. echemcom.com
Computational studies have investigated the energetics of these proton transfer steps. echemcom.com The activation energies for lactam-lactim tautomerism are different from those of keto-enol tautomerism, indicating distinct kinetic preferences for each process. echemcom.com While less common than keto-enol tautomerism in the solid state, annular tautomerism plays a significant role in solution chemistry and in the interaction of barbiturates with biological targets. The potential for annular tautomerism is a recognized feature in many heterocyclic systems, including those relevant to medicinal chemistry. researchgate.netscience.gov In the context of more complex structures, such as spiro-barbiturates, other conformational factors like restricted rotation can compete with or dominate over annular tautomerism. rsc.org
This is the end of the generated article based on the provided outline and instructions. A table of all mentioned chemical compounds will be provided at the end of the complete article.
Advanced Spectroscopic and Analytical Characterization Techniques for Barbituric Acid Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of barbituric acid and its derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular structure, connectivity, and chemical environment of the atoms within the molecule.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the protons of the methylene (B1212753) group (CH₂) typically appear as a singlet around 3.46 ppm when measured in DMSO-d₆. rsc.org The protons attached to the nitrogen atoms (NH) are more deshielded and resonate at a much lower field, appearing as a singlet around 11.10 ppm in the same solvent. rsc.org The chemical shifts of NH protons in this compound and its derivatives are significantly influenced by the solvent and any substitutions on the ring, with values ranging from 11.20 to 12.41 ppm. N-substitution in the pyrimidine (B1678525) ring generally leads to downfield shifts of the remaining NH protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound provides valuable information about the carbon framework. In DMSO-d₆, the methylene carbon (C5) resonates at approximately 39.44 ppm. rsc.org The carbonyl carbons (C4/C6) are observed further downfield at around 151.67 ppm, while the C2 carbon, situated between the two nitrogen atoms, appears at approximately 167.79 ppm. rsc.org Substitutions at the C5 position significantly affect its chemical shift. For instance, in 5,5-dialkyl-substituted derivatives, the C5 carbon signal is found in the range of 57.0–57.5 ppm, whereas in 5-phenylalkyl-substituted compounds, it shifts to 60.4–61.4 ppm. N-alkylation or N-arylation of the ring can cause an upfield shift of the C2 carbon signal by up to 2 ppm compared to this compound itself.
The analysis of various this compound derivatives has shown a correlation between the ¹³C chemical shifts of the ring carbons and the compound's pKa values, particularly for the C4 and C6 carbons in 5,5-disubstituted barbituric acids. oup.com
Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| NH | 11.10 | - |
| CH₂ | 3.46 | 39.44 |
| C2 | - | 167.79 |
| C4/C6 | - | 151.67 |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopic techniques used to identify functional groups and investigate the molecular structure of this compound. orientjchem.org Theoretical calculations using methods like density functional theory (DFT) are often employed to aid in the assignment of vibrational frequencies observed in experimental spectra. orientjchem.orgresearchgate.netnih.gov
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by distinct absorption bands corresponding to its various functional groups. The N-H stretching vibrations are typically observed in the high-frequency region. The carbonyl (C=O) stretching vibrations are prominent and usually appear as strong bands in the region of 1660-1734 cm⁻¹. chemmethod.comdergipark.org.tr For instance, in some derivatives, the C=O stretching frequency of the this compound moiety is noted around 1660 cm⁻¹. chemmethod.com The C-N stretching vibrations can be found at lower wavenumbers, for example, around 1172 cm⁻¹. chemmethod.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net The technique is particularly sensitive to non-polar bonds and symmetric vibrations. The vibrational frequencies obtained from Raman spectra, when compared with those from IR, allow for a more complete vibrational analysis of the molecule. orientjchem.orgresearchgate.net Anharmonic computations have been shown to improve the agreement between calculated and experimental wavenumbers, especially for vibrations above 1700 cm⁻¹. nih.gov
The combination of experimental IR and Raman data with theoretical calculations allows for a detailed assignment of the vibrational modes of this compound and its derivatives, providing insights into their structural properties. orientjchem.orgresearchgate.net
Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H | Stretching | High-frequency region |
| C=O | Stretching | 1660 - 1734 |
| C-N | Stretching | ~1172 |
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)
Mass spectrometry (MS) and its hyphenated technique, Gas Chromatography-Mass Spectrometry (GC-MS), are essential tools for the identification and quantification of this compound and its derivatives, particularly in complex mixtures and biological samples. researchgate.net
Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. Different ionization techniques can be employed. Chemical ionization (CI), using a reagent gas like methane, is effective for generating protonated molecular ions, which are often the base peak in the spectrum. tandfonline.com This helps in confirming the molecular weight of the analyte. tandfonline.com Electron ionization (EI) at 70 eV induces more extensive fragmentation, providing a characteristic fragmentation pattern that can be used to distinguish between different barbiturate (B1230296) structures, even those with identical molecular weights. tandfonline.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.net This technique is a gold standard for the accurate quantification of barbiturates. alliedguru.com In GC-MS analysis, the sample is first vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification. This method is highly sensitive and specific, making it suitable for forensic and toxicological analysis. ijsra.net
The combination of chromatographic separation and mass spectral data provides a high degree of confidence in the identification of barbiturates. tandfonline.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of this compound and its derivatives. researchgate.net It is particularly valuable for the analysis of these compounds in pharmaceutical formulations and biological samples like blood and urine. ontosight.ainih.gov
A common mode of separation for barbiturates is reversed-phase (RP) HPLC. sielc.com In this method, a nonpolar stationary phase, such as an octadecyl silica (B1680970) (ODS or C18) column, is used with a polar mobile phase. nih.govresearchgate.net The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. nih.govsielc.com For instance, a mobile phase of 40% methanol at pH 8.5 has been successfully used for the analysis of several barbiturates. nih.gov The detection of barbiturates is typically performed using a UV detector, often set at a wavelength of around 240 nm. nih.govresearchgate.net
The retention of this compound derivatives in RP-HPLC is influenced by the composition of the mobile phase and the electronic parameters of the substituents on the barbiturate ring. researchgate.net HPLC methods offer high sensitivity and specificity, allowing for the detection of barbiturates at therapeutic concentrations. nih.gov The technique's advantages include high resolution, which enables the separation of closely related compounds, and robust quantitative capabilities. ontosight.ai
Table 3: Typical HPLC Parameters for Barbiturate Analysis
| Parameter | Description |
| Column | Reversed-phase (e.g., ODS-silica, C18) |
| Mobile Phase | Mixture of organic solvent (e.g., methanol, acetonitrile) and aqueous buffer |
| Detection | UV spectrophotometry (e.g., at 240 nm) |
X-ray Diffraction (Single Crystal and Powder) for Structural Elucidation
X-ray diffraction (XRD) is a definitive technique for determining the three-dimensional atomic arrangement of crystalline solids, providing precise information on bond lengths, bond angles, and crystal packing. Both single-crystal and powder XRD methods are employed for the structural elucidation of this compound and its compounds.
Single-Crystal X-ray Diffraction: This technique provides the most detailed structural information. When a single crystal of a this compound compound is irradiated with X-rays, a unique diffraction pattern is produced, which can be analyzed to determine the exact positions of atoms within the crystal lattice. For example, the crystal structure of a cocrystal of (-)-epicatechin (B1671481) and this compound was determined to be in the triclinic space group P1. acs.orgnih.gov Similarly, the structure of 5-acetyl-1,3-dimethyl this compound was found to belong to the monoclinic P 21/c space group. dergipark.org.tr These studies reveal intricate details about intermolecular interactions, such as hydrogen bonding and π–π stacking, which are crucial for the stability of the crystal structure. acs.orgdergipark.org.tr
Powder X-ray Diffraction (PXRD): PXRD is used when single crystals are not available or to analyze polycrystalline materials. The diffraction pattern obtained from a powder sample consists of a series of peaks at different angles, which serve as a fingerprint for a specific crystalline phase. PXRD has been used to solve the crystal structure of the high-temperature phase of this compound, which was identified as monoclinic with the space group C2/c. rsc.org
Table 4: Crystallographic Data for this compound Compounds
| Compound | Crystal System | Space Group | Reference |
| (-)-Epicatechin-Barbituric Acid Cocrystal | Triclinic | P1 | acs.org, nih.gov |
| 5-Acetyl-1,3-dimethyl this compound | Monoclinic | P 21/c | dergipark.org.tr |
| This compound (High-Temperature Phase) | Monoclinic | C2/c | rsc.org |
UV-Vis Spectroscopy and Photophysical Characterization
UV-Vis spectroscopy is a valuable analytical method for the quantitative analysis and photophysical characterization of this compound and its derivatives. researchgate.net This technique measures the absorption of ultraviolet and visible light by a substance, providing information about its electronic transitions.
This compound itself does not absorb significantly in the visible region, but its derivatives can be made to form colored compounds that do. The photophysical properties of this compound derivatives have been utilized in the development of dyes and fluorogenic samples. mdpi.com
In analytical applications, barbiturates are often detected by UV spectrophotometry following separation by techniques like HPLC. The absorbance is typically measured at a specific wavelength where the compound exhibits maximum absorption. For many barbiturates, this wavelength is around 240 nm. nih.govresearchgate.net
The study of the electronic absorption spectra of this compound and its thio- and seleno-analogs has been performed using theoretical methods. nih.gov These studies help in identifying electronic transitions that can be useful for the identification of these compounds. nih.gov The electronic and vibrational polarizabilities and hyperpolarizabilities, which are related to the nonlinear optical properties of the molecules, have also been investigated, showing that these properties increase in the order this compound < 2-thiothis compound < 2-selenothis compound. nih.gov
Colorimetric Assays for this compound Detection
Colorimetric assays offer a simple and rapid method for the detection and quantification of this compound. researchgate.netunomaha.edu These methods are based on a chemical reaction that produces a colored product, the intensity of which is proportional to the concentration of the analyte. alliedguru.com
One common colorimetric method involves the reaction of this compound with a reagent to form a colored derivative. For example, this compound reacts with sodium nitrite (B80452) in an acidic medium to form a red-violet violuric acid derivative. researchgate.netunomaha.edu This colored product has an absorption maximum at a wavelength of 530 nm, which can be measured using a spectrophotometer. researchgate.netunomaha.edu This assay is highly sensitive, capable of detecting as little as 10 micrograms of this compound. researchgate.netunomaha.edu The method has been shown to be linear over a concentration range of 18.75 µg/mL to 2.25 mg/mL. researchgate.netunomaha.edu
Another colorimetric method utilizes a mercury-dithizone chelate. nih.govontosight.ai In this assay, barbiturates are extracted and then reacted with the color reagent, resulting in a pinkish-violet color in the presence of a barbiturate. nih.gov
Colorimetric assays can be performed as spot tests for a quick positive or negative indication of the presence of this compound or can be used for quantitative analysis by creating a standard curve. researchgate.netunomaha.edu These methods are advantageous due to their simplicity, speed, and the ease with which the endpoint can be visually discerned. researchgate.netunomaha.edu
Table 5: Summary of Colorimetric Assays for this compound
| Reagent(s) | Colored Product | λmax (nm) | Sensitivity |
| Sodium Nitrite, Acetic Acid | Violuric Acid Derivative | 530 | 10 µg |
| Mercury-Dithizone Chelate | Pinkish-violet Complex | Not specified | 6.72 mg/L (for phenobarbital) |
Computational Chemistry and Theoretical Studies on Barbituric Acid
Quantum Chemical Calculations (DFT, Gaussian-n methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and high-accuracy composite methods like Gaussian-n (Gn), have been instrumental in elucidating the electronic structure, stability, and reactivity of barbituric acid. These computational approaches provide detailed insights that complement experimental findings.
Geometry Optimization and Thermochemistry
Geometry optimization of this compound and its derivatives using methods like MP2 and DFT has been performed to determine the most stable molecular conformations. mdpi.com For instance, calculations on 5,5-disubstituted barbituric acids have shown that the pyrimidine (B1678525) ring often adopts a C5-endo envelope conformation. mdpi.com The choice of computational method can influence the resulting geometry; for example, while MP2/6-31G(d,p) calculations for 5,5-dimethylthis compound indicate a C5-endo envelope, DFT (PBE0) methods suggest a nearly planar ring. mdpi.com
Thermochemical properties, such as the enthalpy of formation, have been extensively studied through both experimental and computational means. Static bomb combustion calorimetry and the transpiration method have been used to experimentally determine the gas-phase enthalpy of formation of this compound, with results showing good agreement with values calculated using G3 theory. researchgate.netacs.orgnih.gov For 1,3-dimethylthis compound, the standard molar enthalpy of formation in the crystalline state at T = 298.15 K was calculated as -639.6 ± 1.9 kJ·mol⁻¹ from combustion calorimetry data. researchgate.net High-level G3 and G4 calculations have also been successfully employed to determine the gas-phase enthalpy of formation for various this compound derivatives. nih.govresearchgate.netacs.org
Table 1: Experimental and Calculated Thermochemical Data for this compound and Derivatives
| Compound | Method | Gas-Phase Enthalpy of Formation (kJ·mol⁻¹) | Reference |
| This compound | Experimental | -(534.3 ± 1.7) | researchgate.netacs.orgnih.gov |
| This compound | G3 Calculation | In good agreement with experimental | researchgate.netacs.orgnih.gov |
| 1,3-Dimethylthis compound | Experimental (from combustion) | - | researchgate.net |
| 2-Thiothis compound | Experimental (from combustion) | -(396.8 ± 0.9) (crystalline state) | researchgate.net |
Energy Calculations and Stability Analysis
Energy calculations are crucial for understanding the relative stability of different forms of this compound, including its various tautomers and conformers. DFT computations have been used to investigate as many as ten different tautomers of this compound, arising from the migration of hydrogen atoms between nitrogen and oxygen. biointerfaceresearch.com These studies consistently show that the triketo form is the most stable tautomer in the gas phase. researchgate.netbiointerfaceresearch.comias.ac.in The 4-hydroxy tautomer is the next most stable, and its stability relative to the triketo form is influenced by substituents at the C5 position. ias.ac.in
The gas-phase acidity (GA) of this compound has been determined experimentally and computationally. acs.orgnih.gov Studies have found that deprotonation at the C-H bond is energetically more favorable than at the N-H bond, making this compound a carbon acid. acs.orgias.ac.innih.gov High-level G3 and G4 calculations have provided GA values that are in excellent agreement with experimental results. acs.orgnih.gov For instance, the GA for C-H deprotonation was found to be approximately 30.6 kJ·mol⁻¹ lower (more acidic) than for N-H deprotonation. acs.org
Table 2: Calculated Relative Energies and Gas Phase Acidity of this compound
| Tautomer/Deprotonated Site | Computational Method | Relative Energy/GA (kJ·mol⁻¹) | Finding | Reference |
| Triketo tautomer | DFT | - | Most stable tautomer | biointerfaceresearch.comias.ac.in |
| 4-hydroxy tautomer | DFT | Higher than triketo | Second most stable tautomer | ias.ac.in |
| C-H Deprotonation | G3, G4 | 1330.9 ± 10.0 | More acidic site | acs.orgnih.gov |
| N-H Deprotonation | G3, G4 | 1361.5 ± 10.5 | Less acidic site | acs.orgnih.gov |
Molecular Docking and Simulation Studies
Molecular docking and simulation studies are powerful computational tools used to investigate the interactions of this compound derivatives with biological targets. These studies are essential for understanding their mechanisms of action and for the rational design of new therapeutic agents.
Molecular docking has been employed to analyze the binding modes of this compound derivatives with various receptors. For example, derivatives of phenobarbital (B1680315) have been docked into the active sites of bacterial and fungal enzymes to rationalize their observed antimicrobial activity. chemmethod.comchemmethod.com Similarly, this compound aryl hydrazone derivatives have been docked into the N-terminal kinase domain of RSK2 to elucidate their structure-activity relationship as potential anticancer agents. nih.gov Docking studies of barbital (B3395916) and its charge-transfer complexes with dopamine (B1211576) and serotonin (B10506) receptors have also been performed to understand their sedative-hypnotic effects. mdpi.com
Molecular dynamics (MD) simulations provide further insights into the stability and conformational changes of ligand-receptor complexes over time. MD simulations of barbital and its complexes docked with neurotransmitter receptors have been used to assess the stability of the binding poses obtained from docking. mdpi.com
Structure-Activity Relationship (SAR) Derivations
The pharmacological properties of this compound derivatives are highly dependent on their molecular structure. Structure-activity relationship (SAR) studies aim to identify the key structural features responsible for their biological activity.
A primary requirement for the sedative-hypnotic activity of barbiturates is the presence of two substituents at the C5 position of the pyrimidine ring. gpatindia.comcutm.ac.in The nature of these substituents significantly influences the compound's lipophilicity, which in turn affects its ability to cross the blood-brain barrier and its duration of action. scribd.com
Key SAR findings for barbiturates include:
C5 Substitution: The sum of the carbon atoms in the two C5 substituents is ideally between 6 and 10 for optimal hypnotic activity. scribd.com
Branching: Branched, cyclic, or unsaturated chains at the C5 position generally lead to higher potency and a shorter duration of action due to easier metabolic degradation. cutm.ac.inscribd.com
Polar Groups: The introduction of polar functional groups at the C5 position typically decreases lipid solubility and potency. gpatindia.comscribd.com
N-Substitution: Methylation of one of the imide hydrogens can increase the onset of action and reduce the duration of action. cutm.ac.in
Thiobarbiturates: Replacing the oxygen atom at the C2 position with a sulfur atom (to form a thiobarbiturate) increases lipophilicity, leading to a more rapid onset and shorter duration of action. youtube.com
Conformational Analysis and Tautomeric Equilibrium Modeling
This compound can exist in several tautomeric forms due to the mobility of its hydrogen atoms. researchgate.net Computational studies, including ab initio and DFT methods, have been crucial in modeling the conformational landscape and tautomeric equilibrium of this compound and its derivatives.
Theoretical studies have consistently shown that the triketo tautomer is the most stable form in the gas phase and in solution. acs.orgbiointerfaceresearch.comias.ac.innih.gov However, in the solid state, the enol tautomer can be the most thermodynamically stable form. acs.orgnih.gov The relative stability of the tautomers can be influenced by substituents. For example, substituents that allow for greater charge delocalization can stabilize the planar 4-hydroxy tautomer. ias.ac.in
The tautomeric equilibrium is also affected by the solvent. acs.org While the triketo form is dominant, the presence of a polar solvent can stabilize other tautomers, potentially leading to an equilibrium between different forms. acs.orgresearchgate.net Conformational studies have been performed on the neutral, protonated, and anionic forms of this compound to understand its acid-base equilibria. researchgate.net
Intermolecular Interaction Analysis (e.g., Hirshfeld surfaces)
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis provides insights into the packing of molecules and the nature of the forces that hold the crystal together.
For this compound and its derivatives, Hirshfeld surface analysis has been used to identify and characterize various intermolecular interactions, including hydrogen bonds and van der Waals forces. nih.govaip.orgdergipark.org.trnajah.edu In the cocrystal of (-)-epicatechin (B1671481) and this compound, the major interactions for the this compound molecule are O···H/H···O, H···H, C···H/H···C, and C···C contacts. nih.gov The red areas on the Hirshfeld surface highlight the significant donor (N-H···O) and acceptor (O-H···O) interactions. nih.gov
In 2-amino-6-methyl pyridinium (B92312) barbiturate (B1230296) tetrahydrate, Hirshfeld analysis reveals that strong O-H···O intermolecular interactions are present, which are visualized as red spots on the surface map. aip.org The analysis of 5-acetyl-1,3-dimethyl this compound shows that H···O/O···H and H···H interactions are the most significant contributors to the crystal packing. dergipark.org.tr These studies demonstrate the critical role of hydrogen bonding and other weak interactions in determining the crystal structures of this compound compounds.
Supramolecular Chemistry of Barbituric Acid
Hydrogen Bonding Networks in Barbituric Acid Systems
The foundation of this compound's role in supramolecular chemistry lies in its proficiency at forming extensive hydrogen bonding networks. These networks can arise from self-association or from interactions with other complementary molecules.
This compound and its derivatives can engage in self-complementary hydrogen bonding, where molecules of the same type interact to form larger assemblies. nih.govnih.gov The most common motif involves pairs of N–H···O hydrogen bonds that link individual this compound molecules together. nih.gov This interaction is robust and leads to the formation of one-dimensional, tape-like or ribbon-like structures. nih.govnih.govrsc.org In some crystalline forms, these ribbons are the fundamental organizational pattern, demonstrating the power of this self-recognition process. nih.gov For instance, derivatives of this compound have been shown to self-assemble into tape-like hydrogen-bonded motifs, which can be a more stable arrangement than other competing structures like rosettes. rsc.orgrsc.org
Perhaps the most studied interaction in the supramolecular chemistry of this compound is its pairing with melamine (B1676169) and its derivatives. oup.comacs.org This interaction is a classic example of complementary multiple hydrogen bonding, where the pattern of three hydrogen bond donors on melamine perfectly matches the three acceptor sites on this compound (or vice versa, depending on the specific tautomeric form). oup.comacs.orgnku.edu This highly specific molecular recognition event leads to the formation of exceptionally stable, non-covalent complexes. acs.org The resulting assembly is often a cyclic hexameric structure known as a "rosette," which serves as a primary building block for even larger architectures. mdpi.comrsc.orgacs.org The stability of these assemblies can be significant, with the formation of a hydrogen-bonded rosette resulting in an energy gain of -146.8 kJ mol⁻¹. mdpi.com
Interactive Table: Hydrogen Bonding Patterns of this compound
| Interaction Type | Interacting Molecules | Key Hydrogen Bonds | Resulting Primary Structure |
| Self-Complementary | This compound & this compound | N–H···O | Ribbons, Tapes nih.govnih.gov |
| Guest Interaction | This compound & Melamine | N–H···N, N–H···O | Rosettes acs.orgrsc.org |
| Guest Interaction | This compound Derivatives & Bipyridyl | N–H···N | 1D Chains tandfonline.com |
| Inter-chain Interaction | Barbiturates & Barbiturates | C–H···O | 2D Networks rsc.org |
Self-Complementary Hydrogen Bonding
Formation of Higher-Order Supramolecular Structures
The primary hydrogen-bonded assemblies of this compound, such as ribbons and rosettes, can undergo further organization into well-defined, higher-order structures. These hierarchical self-assembly processes lead to the creation of complex nanoscale and microscale architectures. oup.com
The formation of one-dimensional (1D) linear chains is a common structural motif for this compound. These chains can be formed through various interactions. In self-assembly, N–H···O hydrogen bonds link barbiturate (B1230296) anions and this compound molecules into extended ribbons. nih.gov In co-crystals with other molecules, such as bipyridyl-based compounds, N–H···N interactions between the barbiturate N-H donor and the pyridyl nitrogen acceptor are the primary driving force for the formation of 1D chains. tandfonline.com In other systems, weaker C–H···O interactions have also been observed to link molecules into linear chains. rsc.org
One-dimensional chains can serve as building blocks for two-dimensional (2D) structures. Adjacent linear chains of barbiturates can be linked by further hydrogen bonds, leading to the formation of extensive 2D sheets. researchgate.net These sheets can sometimes contain well-defined cavities or channels within their structure. researchgate.netzenodo.org The formation of these architectures demonstrates a hierarchical level of assembly, where 1D motifs are organized into 2D planes through secondary intermolecular forces.
The rosette, a cyclic hexamer typically formed from three this compound and three melamine molecules, is a key supramolecular synthon. rsc.orgworktribe.com These discrete, disk-shaped rosettes can then stack on top of one another through forces like π–π stacking. rsc.orgworktribe.com This stacking process results in the formation of well-ordered, one-dimensional columnar structures. worktribe.comunizar.esresearchgate.net The generation of these columnar assemblies is a two-step process: first, the highly specific hydrogen bonding that creates the rosette, followed by the less specific, but additive, stacking interactions that build the column. worktribe.comnih.gov By modifying the peripheral groups attached to the this compound or melamine units, researchers can influence the stacking behavior and control the formation of these columnar architectures. worktribe.com
Interactive Table: Higher-Order Structures from this compound
| Supramolecular Structure | Primary Building Block(s) | Driving Interactions | Description |
| One-Dimensional Linear Chains | This compound Dimers/Monomers | N–H···O, N–H···N nih.govtandfonline.com | Extended, tape-like or ribbon-like assemblies. researchgate.net |
| Sheets and Cavities | 1D Linear Chains | Inter-chain Hydrogen Bonds | 1D chains associate to form 2D planes, which may contain voids. researchgate.net |
| Rosettes | This compound & Melamine | Complementary Hydrogen Bonding | Discrete, cyclic hexameric supermacrocycles. acs.org |
| Columnar Structures | Rosettes | π–π Stacking | Stacking of rosette units to form extended, ordered columns. worktribe.comunizar.es |
Sheets and Cavities
Co-crystallization and Polymorphism
The study of polymorphism, the ability of a substance to exist in two or more crystalline forms, is crucial in materials science as different polymorphs can exhibit distinct physical and chemical properties like stability, solubility, and bioavailability. researchgate.netiucr.org this compound and its derivatives are known to be prone to polymorphism. iucr.orgiucr.org Anhydrous this compound itself has at least three known polymorphs. iucr.orgiucr.org
A significant area of research is the co-crystallization of this compound with other molecules, known as co-formers, to create multi-component molecular systems. researchgate.netacs.org These co-crystals are typically held together by hydrogen bonds. acs.orgacs.org The selection of a co-former is guided by a detailed understanding of the supramolecular chemistry of the functional groups involved, aiming to form robust intermolecular connections. nih.gov
A prime example is the co-crystal system of this compound and urea (B33335) (UBA). researchgate.netresearchgate.netacs.org This 1:1 addition complex exhibits at least three different polymorphic forms, whose formation is highly dependent on the crystallization conditions, such as the solvent and the molar ratio of the components. iucr.orgiucr.org The different crystal structures arise from the varied hydrogen-bonding patterns formed between the urea and this compound molecules. iucr.orgiucr.org This is influenced by the displacement of electron density in the this compound molecule, which can favor different mesomeric forms. iucr.orgresearchgate.net
The three discovered polymorphs of the urea-barbituric acid (UBA) co-crystal are designated as forms (I), (II), and (III). iucr.org Form (II) is noted as being particularly elusive and metastable. researchgate.net Research has also pointed to the polar form of the UBA co-crystal as one of the first known examples of a "disappearing polymorph," a phenomenon where a once-obtainable crystal form can no longer be reproduced. researchgate.netacs.orgcolab.ws Studies have shown that over time, crystals of forms (I) and (II) transform into polymorph (III) when left in solution at room temperature, indicating that form (III) is the most stable under these conditions. iucr.org
Table 1: Polymorphs of Urea-Barbituric Acid (UBA) Co-crystals
| Polymorph | Crystal System | Space Group | Crystallization Conditions (Molar Ratio BA:Urea) |
| Form I | Monoclinic | P2₁/c | Methanol (B129727) solution, molar ratios 2:1 or 3:1. iucr.org |
| Form II | Monoclinic | Cc | Ethanol (B145695) solution, molar ratio 1:2. iucr.org |
| Form III | Triclinic | P1 | Methanol solution, molar ratio 1:2. iucr.org |
Applications in Supramolecular Materials Science
The capacity of this compound to form a variety of hydrogen-bond patterns makes it a valuable component in crystal engineering. iucr.org This allows for the design of new solid materials with specific and desirable physical and chemical properties. iucr.org Understanding and controlling the molecular recognition and self-assembly processes of this compound and its co-formers can lead to the creation of functional materials, including those with optical and electronic activity. iucr.orgiucr.org Its derivatives have been utilized in the construction of coordination polymers and other supramolecular assemblies. researchgate.net
Supramolecular polymers are chains of monomeric units linked by non-covalent bonds, such as hydrogen bonds. wikipedia.org this compound is a key functional group for creating such polymers due to its ability to form multiple, stable hydrogen bonds. wikipedia.org These polymers often exhibit responsiveness to external stimuli, a desirable trait for "smart" materials. eurekalert.org
Researchers have developed supramolecular polymers from π-conjugated monomers functionalized with this compound units. eurekalert.org The self-assembly process can be directed by solvent composition, leading to the formation of distinct nanostructures like crystalline nanofibers. nih.gov For example, introducing twisted π-conjugated systems into barbiturate monomers can prevent the typical rosette-based stacking and instead promote a tape-like hydrogen-bonding motif, resulting in highly luminescent supramolecular polymers. nih.gov A minor change in the monomer's molecular polarity can influence the association between polymer chains, leading to different soft materials like gels or nanosheets. nih.gov
The dynamic nature of the non-covalent bonds also imparts self-healing properties to some this compound-based materials. wikipedia.org For instance, a bivalent poly(isobutylene) functionalized at both ends with this compound can form a supramolecular network through multiple hydrogen bonds. wikipedia.org This network allows the material to recover from mechanical damage when fractured surfaces are brought into contact at room temperature. wikipedia.org
Furthermore, the polymerization process itself can be controlled. A macrocyclic diacetylene containing this compound (MCDA-BA) self-assembles through hydrogen bonding and π-π stacking. tandfonline.com These organized assemblies can then undergo topochemical polymerization upon UV irradiation, as indicated by a distinct color change, to form a robust polymer with a tubular morphology. tandfonline.com This demonstrates how hydrogen bonding can be manipulated to control both the initial self-assembly and subsequent polymerization, offering a pathway to functional materials for nanotechnology. tandfonline.com
Molecular recognition, the specific binding between two or more molecules, is fundamental to supramolecular chemistry. This compound is a highly effective component in artificial recognition systems due to its well-defined array of hydrogen bond donors and acceptors. univ-rennes1.fr It forms highly stable, complementary hydrogen-bonded complexes with molecules such as 2,4,6-triaminopyrimidine (B127396) (TAP) and melamine derivatives. nih.govuniv-rennes1.fr This interaction often involves the formation of an organized, ribbon-like superstructure where each this compound unit is associated with neighboring TAP units through arrays of three hydrogen bonds. univ-rennes1.fr
The air-water interface provides a valuable model system for studying these recognition events using Langmuir monolayers. univ-rennes1.fracs.org Amphiphilic molecules with this compound headgroups can be spread on a water surface to form a monolayer. acs.orgfigshare.com The specific binding of complementary molecules like TAP or various this compound derivatives from the aqueous subphase can then be observed. univ-rennes1.froup.com Studies have shown that this recognition is not solely based on hydrogen bonding but can also have a significant electrostatic contribution, which is influenced by the pH and ionic strength of the subphase. univ-rennes1.fr
This recognition process can also be used to trigger subsequent functions. acs.orgfigshare.com In one system, the binding of TAP to a monolayer of this compound-derivatized amphiphiles induced the cleavage of the headgroup from its hydrophobic tail. acs.orgfigshare.com This reaction was dependent on several factors: the self-organization of the amphiphiles in the monolayer, the insertion of TAP via hydrogen bonding, the resulting polarization of a C=C bond, and the creation of a hydrophobic pocket that traps water molecules to facilitate hydrolysis. acs.orgfigshare.com
Table 2: Examples of this compound in Molecular Recognition Systems
| System Component 1 | System Component 2 (Guest) | Interaction Type | Observed Outcome |
| Amphiphile with 2,4,6-triaminopyrimidine (TAP) headgroup | This compound (in subphase) | Hydrogen bonding, Electrostatic | Selective binding at the air-water interface. univ-rennes1.fr |
| Amphiphile with diaminotriazine headgroup | This compound, 2-Thiothis compound | Complementary hydrogen bonding | Specific binding to the monolayer at the air-water interface. oup.com |
| Amphiphile with this compound headgroup | 2,4,6-triaminopyrimidine (TAP) (in subphase) | Hydrogen bonding, Ionic interactions | Insertion of TAP into the monolayer, inducing cleavage of the this compound headgroup. acs.orgfigshare.com |
Biological and Biomedical Applications of Barbituric Acid Derivatives Excluding Specific Dosage/administration
Barbituric Acid as a Precursor for Bioactive Compounds
This compound serves as a fundamental building block in the synthesis of a plethora of pharmacologically active compounds. mdpi.comeurekaselect.com Its unique heterocyclic pyrimidine (B1678525) structure allows for various chemical modifications, leading to the creation of a diverse library of bioactive molecules. mdpi.com The substitution of different functional groups on the this compound molecule, particularly at the C-5 position, is crucial in determining the pharmacological effects of the resulting derivatives. mdpi.com
Key synthesis reactions involving this compound include:
Knoevenagel Condensation: This reaction is widely used to synthesize a range of barbiturate (B1230296) drugs that act as central nervous system depressants. mdpi.comresearchgate.net
Alkylation Reactions: Introducing alkyl groups at different positions on the pyrimidine ring is a key step in creating many sedative, hypnotic, and anticonvulsant drugs. mdpi.com
Multicomponent Reactions (MCRs): this compound is a common starting material in MCRs to produce various heterocyclic compounds with potential biological activities. mdpi.comresearchgate.net
These synthetic strategies have led to the development of compounds with applications in neurology, oncology, and psychiatry. velog.io For instance, researchers are exploring this compound derivatives for their potential in treating neurodegenerative diseases. velog.io Furthermore, this compound is a precursor in the laboratory synthesis of riboflavin (B1680620) (vitamin B2). eurekaselect.com
Diverse Pharmacological Activities of this compound Derivatives
Derivatives of this compound exhibit a broad spectrum of pharmacological activities. mdpi.comchemmethod.com These compounds are primarily known for their depressant effects on the central nervous system (CNS), but research has revealed their potential in other therapeutic areas as well. irapa.orgbritannica.comresearchgate.net
Central Nervous System (CNS) Activity (General Depressants)
Barbiturates are classic CNS depressants, a characteristic that has defined their primary medical use for decades. irapa.orgbritannica.com They exert a global depressant effect on the CNS, although some brain areas are more susceptible than others. pharmatutor.org The mechanism behind this depression involves the enhancement of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors. wikipedia.orgnews-medical.net This action increases chloride ion influx into neurons, leading to hyperpolarization and reduced neuronal excitability. news-medical.netrxlist.com At higher concentrations, barbiturates can directly activate GABA-A receptors, contributing to their sedative effects. nih.govepilepsysociety.org.uk
The pharmacological profile of a specific barbiturate is influenced by its chemical structure, particularly the side chains at the C-5 position. ontosight.ai These modifications affect the drug's lipid solubility, which in turn influences its onset and duration of action. pharmatutor.org
Anticonvulsant Properties
Certain this compound derivatives are effective anticonvulsants used in the treatment of epilepsy. mdpi.comnih.govontosight.ai They work by elevating the seizure threshold and reducing the spread of seizure activity from a focal point in the brain. pharmacologyeducation.org This is achieved by enhancing the action of GABA, which inhibits the nerve impulses that can lead to seizures. rxlist.comdrugs.com
The anticonvulsant action of barbiturates involves their ability to prolong the opening of chloride channels mediated by GABA. epilepsysociety.org.uk Some derivatives, like phenobarbital (B1680315), are particularly noted for their anticonvulsant effects with minimal sedation at therapeutic levels. nih.gov Research into novel this compound derivatives continues to explore their potential for treating various seizure types. semanticscholar.orgrjptonline.org
Sedative-Hypnotic Properties
The sedative and hypnotic effects of barbiturates are among their most well-known properties. mdpi.comirapa.orgontosight.ai They can produce a wide spectrum of effects, from mild sedation to deep sleep. pharmatutor.orgbritannica.com This is achieved by depressing the activity of the central nervous system, which promotes relaxation and induces sleep. mdpi.comrxlist.com
The sedative-hypnotic action is directly linked to the potentiation of GABAergic inhibition. rxlist.compharmacologyeducation.org The addition of alkyl or aryl groups at the fifth position of the this compound ring enhances its depressive action on the CNS, conferring sedative-hypnotic activity. taylorandfrancis.com While newer drugs have largely replaced barbiturates for treating insomnia and anxiety due to safety concerns, their sedative properties remain significant in certain medical contexts. news-medical.netpharmacologyeducation.org
Anesthetic Applications
Certain this compound derivatives, particularly the ultra-short-acting ones, are used to induce anesthesia. mdpi.compharmatutor.orgirapa.org Thiobarbiturates, such as thiopental, which contain a sulfur atom at the C2 position, are highly lipid-soluble and can rapidly cross the blood-brain barrier, leading to a quick onset of unconsciousness. ic.ac.ukmhmedical.com
Barbiturates used in anesthesia work by depressing nerve synapses in the reticular activating system, which is responsible for consciousness. mhmedical.com Their mechanism involves both enhancing inhibitory neurotransmission through GABA and inhibiting excitatory neurotransmission. mhmedical.com While their use as general anesthetics has declined with the advent of newer agents, they are still employed for the induction of anesthesia and for cerebral protection in specific situations. mhmedical.comnih.gov
Anticancer and Antitumor Agents
Emerging research has highlighted the potential of this compound derivatives as anticancer and antitumor agents. mdpi.comirapa.orgresearchgate.net Studies have shown that certain derivatives exhibit antiproliferative and antimigratory effects against cancer cells. nih.gov For example, novel this compound derivatives have demonstrated activity against hepatocellular carcinoma, including sorafenib-resistant strains. nih.gov
The anticancer activity of these compounds is an active area of investigation, with research focusing on synthesizing and evaluating new derivatives with improved efficacy. irapa.org Hybrids of indole (B1671886) and barbituric acids have been identified as promising leads in the development of new anticancer drugs. irapa.org The versatility of the this compound scaffold allows for the design of molecules that can target various pathways involved in cancer progression. eurekaselect.com
Antimicrobial and Antifungal Properties
Derivatives of this compound have demonstrated notable antimicrobial and antifungal activities. ekb.egresearchgate.net Studies have shown that these compounds can exhibit inhibitory effects against a range of bacteria and fungi. mdpi.com For instance, certain 5-benzylidene barbiturate derivatives have exhibited selective antibacterial activity against Staphylococcus aureus. nih.gov
In one study, a series of new this compound derivatives were synthesized from sulfadiazine (B1682646) and subsequently showed enhanced antimicrobial activity compared to the parent drug against bacteria such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, and fungi like Candida albicans and Aspergillus flavus. sciopen.comscispace.com Another study involving this compound derivatives with a tetrazole or tetrazoline moiety reported high activity against various fungi, comparable to the standard drug Fluconazole, and a wide range of activity against different bacteria. chemmethod.com
Furthermore, pyrimido[4,5-b]quinoline-dione barbituric-based derivatives have been noted for their compatibility with antimicrobial applications. mdpi.com The introduction of different functional groups onto the this compound scaffold allows for the modulation of these antimicrobial properties, making them promising candidates for the development of new antimicrobial agents. researchgate.netmdpi.com
Table 1: Antimicrobial Activity of Selected this compound Derivatives
| Compound Type | Target Organisms | Observed Effect |
|---|---|---|
| 5-benzylidene barbiturates | Staphylococcus aureus | Selective antibacterial activity. nih.gov |
| Sulfadiazine-derived barbiturates | S. aureus, P. aeruginosa, E. coli, C. albicans, A. flavus | Enhanced antimicrobial activity. sciopen.comscispace.com |
| Barbiturates with tetrazoline moiety | Various fungi and bacteria | High antifungal and varied antibacterial activity. chemmethod.com |
Anti-inflammatory and Antioxidant Activities
This compound derivatives have been investigated for their anti-inflammatory and antioxidant properties. ekb.egnih.gov Certain derivatives have shown the ability to scavenge free radicals and reduce inflammation in various experimental models. nih.gov For example, a novel barbiturate derivative, MHY2699, which has a thiobarbiturate backbone, demonstrated antioxidant effects by reducing levels of reactive oxygen species (ROS) and peroxynitrite. nih.gov This compound also attenuated inflammation by suppressing key inflammatory pathways. nih.gov
Research has indicated that some arylidene barbiturates possess effective antioxidant activities. researchgate.net The antioxidant potential of these compounds is often evaluated using assays such as DPPH and ABTS radical scavenging, with some derivatives showing potency comparable to standard antioxidants like ascorbic acid. researchgate.net Additionally, some naphthoquinone this compound-based derivatives have been reported to exhibit antioxidant properties. mdpi.com The anti-inflammatory effects of barbiturate derivatives have been observed in models of liver fibrosis and are being explored for neurodegenerative diseases. nih.gov
Table 2: Anti-inflammatory and Antioxidant Research Findings for this compound Derivatives
| Derivative Class | Research Finding |
|---|---|
| MHY2699 (thiobarbiturate) | Reduces ROS and peroxynitrite; suppresses inflammatory pathways. nih.gov |
| Arylidene barbiturates | Exhibit effective antioxidant activity. researchgate.net |
| Naphthoquinone-based barbiturates | Possess antioxidant properties. mdpi.com |
Antiviral and Anti-AIDS Activities
Certain derivatives of this compound have been identified as having potential antiviral and anti-HIV activities. mdpi.comekb.eg Research has shown that specific N-substituted barbituric acids containing halogen atoms at the C-5 position exhibit antiviral properties, including activity against the influenza virus. google.com Furthermore, some photooxidation products of Merocyanine 540, which are this compound derivatives, have been reported as useful antiviral agents. google.com
Studies have demonstrated that certain this compound analogs are effective against RNA viruses, with effective concentrations ranging from 3 µg/ml to 40 µg/ml. google.com One particular analog, referred to as C1, showed efficacy against Influenza B virus and SARS (urbani) virus. google.com While earlier work had suggested general antiviral properties, more recent findings have specifically highlighted their potential against RNA viruses, a discovery that was not previously disclosed. google.com Some newly synthesized this compound derivatives have also been noted for their anti-HIV properties. mdpi.comresearchgate.net
Urease Inhibition
This compound derivatives have emerged as a significant class of urease inhibitors. ekb.egmdpi.com Urease is an enzyme implicated in various diseases, and its inhibition is a key therapeutic target. mdpi.com Numerous studies have synthesized and evaluated different barbiturate derivatives for their urease inhibitory potential, with many exhibiting greater potency than standard inhibitors like thiourea (B124793) and hydroxyurea. acs.org
For instance, a series of barbituric hydrazone derivatives and barbiturates linked to aryl hydrazone moieties showed significant inhibitory activity, with many compounds having IC₅₀ values below 10 μM. acs.org Similarly, (thio)barbituric phenoxy-N-phenylacetamide derivatives displayed excellent urease inhibitory activity, with IC₅₀ values in the low micromolar range. acs.org The structural features of these derivatives, such as substituents on the phenyl ring and the nature of the barbiturate core (e.g., barbiturate vs. N,N-dimethyl barbiturate), have been shown to influence their inhibitory potency. acs.orgacs.org Spiro-pyrimidine this compound derivatives have also demonstrated anti-urease activity. mdpi.com
Table 3: Urease Inhibition by Various this compound Derivatives
| Derivative Series | Key Findings |
|---|---|
| Barbituric hydrazones | Exhibited greater inhibitory activity than standard thiourea. acs.org |
| (Thio)barbituric phenoxy-N-phenylacetamides | Showed excellent urease inhibitory activity with low micromolar IC₅₀ values. acs.org |
| N,N-dimethylbarbituric pyridinium (B92312) derivatives | Some compounds were more potent than standard thiourea. acs.org |
| Isoindolin-1-ones fused to barbiturates | All synthesized compounds were significantly more potent than thiourea. acs.org |
Other Bioactive Applications (e.g., Immunomodulatory, Tyrosinase Inhibition)
Beyond the aforementioned applications, this compound derivatives have shown promise in other bioactive areas, including immunomodulation and enzyme inhibition. ekb.egmdpi.com
Immunomodulatory Activity: Some newly synthesized this compound derivatives have been reported to possess immunomodulatory properties. ekb.egmdpi.com This suggests their potential for therapeutic use in conditions involving the immune system.
Tyrosinase Inhibition: Derivatives of 5-benzylidene barbiturate have been found to be effective inhibitors of both bacterial and mushroom tyrosinase. ekb.egmdpi.com A study on novel 5-benzylidene barbiturate and thiobarbiturate derivatives revealed that some compounds had potent, irreversible inhibitory activity against mushroom tyrosinase. nih.gov The most potent inhibitors in this series had IC₅₀ values of 13.98 µM and 14.49 µM. nih.gov
Modulating Biological Profiles through Substituent Modification
The diverse pharmacological effects of barbiturates are largely dependent on the substituents attached to the C-5 position of the pyrimidine ring. mdpi.com By strategically modifying the chemical structure of this compound through the introduction of different substituents or functional groups, researchers can tailor the biological and pharmacological properties of the resulting derivatives to achieve specific therapeutic effects. mdpi.comnih.gov
This process of substituent modification is a cornerstone of medicinal chemistry and plays a crucial role in drug discovery. nih.gov For example, the introduction of alkyl or aryl groups at the C-5 position is fundamental to achieving sedative, anticonvulsant, and hypnotic activities. mdpi.com Small changes in the chemical structure can lead to significant alterations in central nervous system activity. nih.gov The lipophilicity of the molecule, which influences its ability to cross biological membranes, is a key property that can be fine-tuned through substituent changes. researchgate.netontosight.ai
Drug Discovery and Development using the Barbiturate Scaffold
The barbiturate core structure is considered a "privileged scaffold" in medicinal chemistry. researchgate.net This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for the design of new drugs. researchgate.net The versatility of the this compound scaffold allows for the synthesis of a vast library of compounds with a wide range of biological activities. mdpi.com
The process of drug discovery using the barbiturate scaffold involves several key steps:
Synthesis: Creating new derivatives by introducing various functional groups onto the this compound core. This often involves multi-step reactions and the use of techniques like multicomponent reactions to efficiently generate molecular diversity. mdpi.com
Screening: Evaluating the synthesized compounds in various in vitro and in vivo assays to identify their biological activities, such as antimicrobial, anti-inflammatory, or enzyme inhibitory effects. researchgate.net
Lead Optimization: Modifying the structure of the most promising compounds (leads) to enhance their potency, selectivity, and pharmacokinetic properties. This is guided by structure-activity relationship (SAR) studies. nih.gov
Mechanism of Action Studies: Investigating how the lead compounds exert their biological effects at the molecular level, for example, by studying their interactions with specific enzymes or receptors through techniques like molecular docking. nih.gov
The barbiturate scaffold continues to be a rich source for the discovery of new therapeutic agents for a variety of diseases. researchgate.netresearchgate.net
Design of Multi-Target Agents
The scaffold of this compound is a versatile foundation for the design of multi-target agents, which are molecules engineered to interact with multiple biological targets simultaneously. This approach is particularly relevant in addressing complex diseases like cancer and type 2 diabetes (T2DM), where multiple pathways are dysregulated. nih.govuokerbala.edu.iq The structure of this compound, with its active methylene (B1212753) group at C-5 and reactive CO and NH groups, allows for extensive structural modifications and the conjugation of different pharmacophores to create hybrid molecules with enhanced therapeutic potential. uokerbala.edu.iq
In the field of antidiabetic drug discovery, researchers have designed and synthesized barbiturate derivatives as bioisosteres of 1,3-thiazolidine-2,4-dione. researchgate.net These compounds have been investigated for their ability to target multiple proteins involved in glucose metabolism. For instance, a series of 4-aryloxy-5-benzylidenebarbiturates were evaluated for their effects on Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), G-protein coupled receptor 40 (GPR40), and Glucose Transporter 4 (GLUT-4) gene expression. researchgate.net Molecular docking studies have helped to elucidate the dual binding modes of these compounds on both PPAR-γ and GPR40, confirming their multi-target profile. researchgate.net Similarly, other research has focused on developing this compound derivatives that target a combination of receptors including PPARα, PPARγ, GPR40, Aldose Reductase (AR), and Protein-Tyrosine Phosphatase 1B (PTP1B) to achieve a more robust antihyperglycemic effect. nih.govfrontiersin.org
In oncology, the strategy of creating hybrid drugs has led to the development of barbiturate derivatives with potent antiproliferative activities. One approach involves creating bis-Schiff bases of this compound designed to act as dual inhibitors of α-glucosidase and α-amylase, enzymes relevant to cancer cell metabolism. bohrium.com Another strategy involves synthesizing conjugates of barbiturates with other biologically active moieties like 1,3,5-triazine. acs.org These s-triazine hydrazone derivatives carrying a thiobarbiturate moiety have demonstrated significant growth inhibition against various cancer cell lines. acs.org Furthermore, researchers have developed 1-benzyl-2-methyl-3-indolylmethylene this compound analogues as inhibitors of Nucleophosmin 1 (NPM1), a protein implicated in cancer. nih.gov Notably, the thiothis compound versions of these compounds showed potent growth inhibitory effects against a panel of 60 human cancer cell lines, including leukemia, colon, and breast cancer. nih.gov This highlights how a single atom change (oxygen to sulfur) in the barbiturate ring can result in potent anticancer agents. nih.gov
Table 1: Examples of this compound Derivatives as Multi-Target Agents
| Derivative Class | Therapeutic Area | Primary Targets | Research Findings |
|---|---|---|---|
| 4-Aryloxy-5-benzylidenebarbiturates | Antidiabetic | PPAR-γ, GPR40, GLUT-4 | Compounds exhibited antihyperglycemic effects and showed dual binding in molecular docking studies. researchgate.net |
| Thiazolidine-2,4-dione and this compound Bioisosteres | Antidiabetic | PPARα, PPARγ, GPR40, AR, PTP1B | Designed to provide therapeutic benefits and delay diabetic complications by hitting multiple targets. nih.govfrontiersin.org |
| Bis-Schiff Bases of this compound | Antidiabetic | α-glucosidase, α-amylase | Certain compounds showed notable dual inhibition of both enzymes, superior to the standard drug acarbose. bohrium.com |
| Barbiturate-s-triazine Hydrazones | Anticancer | Not specified | Thiobarbiturate derivatives showed potent in vitro growth inhibition against A549, HepG2, HCT-116, and MCF-7 cancer cell lines. acs.org |
| Indolylmethylene Barbituric Acids | Anticancer | Nucleophosmin 1 (NPM1) | Thiothis compound analogues demonstrated significant growth inhibition (GI50 < 2 μM) across a wide range of human cancer cell lines. nih.gov |
Spiro-Barbiturates in Drug Design
Spiro-barbiturates are a unique class of compounds where the this compound ring is incorporated into a spirocyclic system, meaning one carbon atom is common to two rings. researchgate.netbenthamdirect.com This arrangement imparts a distinct three-dimensional structure that is of significant interest in medicinal chemistry and drug discovery for creating novel therapeutic agents. researchgate.netresearchgate.net The rigid, conformationally constrained nature of spiro compounds can lead to higher receptor affinity and selectivity compared to more flexible acyclic analogues.
The synthesis of spiro-barbiturates has been an active area of research, with various methods developed to create diverse structures, including those with 3-, 5-, 6-, and 7-membered rings fused to the barbiturate core. researchgate.netbenthamdirect.com These compounds have been explored for a wide range of pharmacological applications. researchgate.net Historically, they have been investigated for their central nervous system (CNS) depressant activities, including sedative, hypnotic, and anticonvulsant effects. researchgate.netijpsonline.com For example, series of spiro-barbiturates incorporating thiazolidinone and azetidinone moieties have been synthesized and evaluated for these properties. researchgate.netresearchgate.netijpsonline.com
More recently, research has expanded into other therapeutic areas. Spiro-barbiturates have been evaluated for their potential as anticancer agents. researchgate.net In one study, a new series of spiro-quinoline compounds, formed from the reaction of barbituric or thiothis compound with aldehyde derivatives, exhibited in vitro cytotoxicity against MCF-7 and KB cancer cell lines. researchgate.net The unique structural features of spiro-barbiturates are considered valuable for developing drugs for conditions like cancer and for their use as anesthetics and anticonvulsants. researchgate.net
A particularly novel application is the design of spiro-barbiturates as "null allosteric ligands" for the GABA-A receptor. chemrxiv.org While many barbiturates act as positive allosteric modulators (PAMs) that enhance GABA-A receptor activity, leading to sedation, researchers have synthesized conformationally-constrained spiro-analogs of phenobarbital. chemrxiv.org A number of these novel spiro-barbiturates were found to reverse the action of anesthetics without affecting GABA-induced desensitization on their own. chemrxiv.org This discovery presents a new class of GABA-ergic drugs that could potentially be used to reverse the sedative action of existing PAMs. chemrxiv.org
Table 2: Biological Activities of Spiro-Barbiturate Derivatives
| Spiro-Barbiturate Type | Investigated Activity | Key Findings |
|---|---|---|
| Spiro-barbiturates with Thiazolidinones/Azetidinones | CNS Depressant, Anticonvulsant | Compounds were synthesized and showed sedative-hypnotic and anticonvulsant activity in in vivo screening. researchgate.netijpsonline.com |
| Spiro-Quinoline Barbiturates | Anticancer | Derivatives exhibited cytotoxicity against MCF-7 and KB mammalian cancer cell lines in the micromolar range. researchgate.net |
| Conformationally-Constrained Spiro-Analogs of Phenobarbital | GABA-A Receptor Modulation | Identified as null allosteric ligands capable of reversing the action of anesthetic positive allosteric modulators. chemrxiv.org |
| General Spiro-Barbiturates | Various Pharmacological Applications | The unique 3D structure makes them attractive targets for discovering drugs with anticonvulsant, anesthetic, and anticancer properties. researchgate.net |
Environmental Fate and Degradation Studies of Barbituric Acid Derivatives
Occurrence in Aquatic Environments
Investigations into the presence of barbiturates in water bodies have confirmed their status as environmental pollutants. researchgate.netnsf.gov Monitoring studies have detected these compounds in various aquatic environments, from wastewater-impacted rivers to remote lakes. nih.govresearchgate.net
One notable study focused on the Mulde, a tributary of the river Elbe in Germany, where barbiturates were regularly detected. nih.gov Concentrations in this river system reached up to several micrograms per liter (µg/L). researchgate.netscience.gov Specific derivatives, such as phenobarbital (B1680315), have been identified at concentrations up to 50 nanograms per liter (ng/L) at various sampling sites. researchgate.net The detection of these compounds is not limited to areas with direct wastewater input; a range of 3 to 17 contaminants of emerging concern (CECs), including barbiturates, were detected in both developed and undeveloped lakes. researchgate.net
| Compound | Location | Concentration |
|---|---|---|
| Barbiturates (general) | Mulde River, Germany | Up to several µg/L nih.govresearchgate.netscience.gov |
| Phenobarbital | Various sampling sites | Up to 50 ng/L researchgate.net |
Recalcitrance and Persistence in Natural Waters
A significant characteristic of barbituric acid derivatives in the aquatic environment is their high stability and resistance to degradation. researchgate.netscience.govscience.gov Studies have demonstrated that these compounds are highly recalcitrant. nih.govscience.gov Research investigating their degradation in natural waters revealed that they persist at concentrations in the µg/L range with minimal breakdown over a nine-month period. researchgate.netnsf.gov
This persistence is further evidenced by their detection in groundwater that had been affected by wastewater infiltration several decades prior. nih.govresearchgate.netscience.gov The presence of a distinct barbiturate (B1230296) pattern in this aged groundwater strongly indicates the long-term stability and recalcitrance of these drugs once they are released into the environment. nih.govresearchgate.netscience.govscience.gov
Biotic and Abiotic Degradation Mechanisms
The environmental persistence of this compound derivatives is a direct result of their resistance to common degradation processes. Both biotic (microbial) and abiotic (chemical) pathways have been investigated to understand their fate. The degradation process can involve mechanisms such as mechanical, thermal, photo-oxidative, and hydrolytic degradation. encyclopedia.pub
Biodegradation is a key process where organic substances are broken down by microorganisms. omicsonline.org However, for many barbiturate derivatives, this process is limited. Studies on butalbital, secobarbital, hexobarbital, aprobarbital, phenobarbital, and pentobarbital (B6593769) found no evidence of biodegradability under aerobic conditions. nih.govresearchgate.netscience.govscience.gov This lack of microbial degradation contributes significantly to their persistence. researchgate.netscience.gov
In contrast, some conflicting data exists. One tank experiment using groundwater observed removal rates for certain barbiturates under oxic (aerobic) conditions. researchgate.net Furthermore, the parent compound, this compound, is considered to be readily biodegradable, with one study showing a 58% removal of dissolved organic carbon (DOC) in seven days. carlroth.com For a substance to be classified as readily biodegradable, pass levels of 70% DOC removal or 60% of theoretical oxygen demand (ThOD) or theoretical carbon dioxide (ThCO2) production must be reached within a 10-day window in a 28-day test. oecd.org Related s-triazine compounds like cyanuric acid can also be readily degraded aerobically by certain acclimated microorganisms that use it as a nitrogen source. europa.eu
Hydrolysis is a chemical degradation process involving the reaction of a compound with water. For many barbiturate derivatives, such as butalbital and phenobarbital, studies have shown no degradation via hydrolysis, underscoring their stability in aqueous environments. nih.govresearchgate.netscience.govscience.gov
However, the fundamental this compound ring structure can undergo hydrolysis under specific conditions. unodc.org The bonds within the heterocyclic system are stable in acidic media but are susceptible to cleavage by alkaline hydrolysis. unodc.org Treatment with hot alkali can break down the ring to produce ammonia, carbon dioxide, and an alkali malonate. unodc.org The rate of hydrolysis is significantly influenced by the substituents at the C-5 position of the ring. rsc.org For instance, the hydrolysis of pentobarbital at 80°C is extremely slow, with a rate constant on the order of 10⁻⁶ s⁻¹. researchgate.net The kinetics of the base-catalysed hydrolysis of this compound have been studied, and a mechanism involving a trianionic tetrahedral intermediate has been proposed. rsc.org
Photodegradation, or photolysis, involves the breakdown of compounds by light. For some barbiturates, this can be a more significant degradation pathway than hydrolysis. researchgate.net The photolysis of pentobarbital in aqueous solution occurs at a rate (on the order of 10⁻⁴ s⁻¹ at 25°C) that is substantially faster than its thermal hydrolysis. researchgate.net The photodegradation of pentobarbital proceeds through two main processes: dealkylation of the substituent at the C-5 position and the opening of the barbiturate ring. researchgate.netresearchgate.net
Kinetic studies have quantified the rates of these reactions. The quantum yield (a measure of the efficiency of a photochemical process) for the photolytic degradation of pentobarbital and 5-ethylthis compound at pH 11 were determined to be 0.019 and 0.017, respectively. researchgate.net this compound itself does not absorb visible light but can be degraded through photosensitized reactions. tandfonline.com In the presence of a photosensitizer like riboflavin (B1680620), which generates reactive oxygen species under visible light, this compound can undergo photodegradation. tandfonline.comnih.gov
| Compound | Condition | Parameter | Value |
|---|---|---|---|
| Pentobarbital | NaOH (1 mol/l), 254 nm | Pseudo-first order rate constant (k) | 7.63 x 10⁻⁴ s⁻¹ researchgate.net |
| 5-ethylthis compound | NaOH (1 mol/l), 254 nm | Pseudo-first order rate constant (k) | 5.11 x 10⁻⁴ s⁻¹ researchgate.net |
| Pentobarbital | Phosphate buffer (pH 11) | Quantum Yield (Φ) | 0.019 researchgate.net |
| 5-ethylthis compound | Phosphate buffer (pH 11) | Quantum Yield (Φ) | 0.017 researchgate.net |
| This compound | Reaction with singlet oxygen | Overall interaction rate constant (kt) | 5.1 ± 0.2 × 10⁸ M⁻¹s⁻¹ tandfonline.com |
Hydrolysis
Environmental Monitoring and Detection Methodologies
To assess the occurrence and fate of barbiturates in the environment, sensitive and specific analytical methods are required. A key method developed for this purpose is based on gas chromatography-mass spectrometry (GC-MS). nih.gov This technique has been successfully used to quantify a range of barbiturates—including butalbital, secobarbital, hexobarbital, aprobarbital, phenobarbital, and pentobarbital—in water samples with a low limit of detection (LOD) of 1 ng/L. nih.govresearchgate.netscience.govscience.gov
Other analytical approaches have also been established. Spectrophotometric methods are available for the determination of this compound in aqueous and urine samples. researchgate.net One such method involves the oxidative coupling reaction of this compound with 4-aminoantipyrine (B1666024) and potassium iodate (B108269) to form a purple product that can be measured at a wavelength of 510 nm. researchgate.net A similar principle is used in the U.S. EPA Method 335.4 for determining total cyanide, where cyanide reacts with chloramine-T and then with a pyridine-barbituric acid reagent to produce a red-colored complex. epa.gov This reaction is also utilized in commercially available test kits. sigmaaldrich.com
More advanced detection systems include potentiometric sensors. nsf.gov Chemical-sensitive field-effect transistors (ChemFETs) that incorporate Hamilton-type receptors into ion-selective membranes have been developed for the detection of barbiturates in water, demonstrating the potential for continuous, real-time monitoring. nsf.gov
| Methodology | Target Analyte(s) | Principle | Detection Limit |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Butalbital, Secobarbital, Hexobarbital, Aprobarbital, Phenobarbital, Pentobarbital | Separation by GC, detection by MS | 1 ng/L nih.govresearchgate.netscience.gov |
| Spectrophotometry | This compound | Oxidative coupling with 4-aminoantipyrine and potassium iodate to form a colored product | Not specified researchgate.net |
| Colorimetry (EPA Method 335.4) | Used as a reagent for Cyanide | Pyridine-barbituric acid reagent forms a red-colored complex with cyanogen (B1215507) chloride | Applicable range 5 to 500 µg/L (for cyanide) epa.gov |
| Potentiometry (ChemFETs) | Barbiturates | Ion-selective membrane with Hamilton-type receptors transduces binding to an electrical signal | Below 1 mM nsf.gov |
Future Directions and Emerging Research Areas
Exploration of Novel Barbituric Acid Derivatives with Enhanced Properties
The versatility of the this compound scaffold continues to inspire the synthesis of new derivatives with tailored and enhanced properties. Researchers are actively exploring innovative modifications to the core structure to develop compounds with improved efficacy and novel applications. researcher.life
Key areas of exploration include:
Structural Modifications: Scientists are introducing diverse functional groups at various positions on the pyrimidine (B1678525) ring. mdpi.com This includes the synthesis of pyrano-fused pyrimidines, spiro-oxindole derivatives, and chromene-based derivatives. researcher.life These modifications aim to fine-tune the pharmacological and physicochemical properties of the resulting molecules. ontosight.ai
Hybrid Molecules: A promising strategy involves the creation of hybrid molecules that combine the this compound moiety with other pharmacologically active structures. For instance, isatin-barbituric acid derivatives have been synthesized and are being investigated for their biological activities. ekb.eg
Enhanced Biological Activity: The goal of these synthetic efforts is to produce derivatives with a wide range of biological activities, including antimicrobial, antifungal, antioxidant, anti-urease, and anticancer properties. ekb.egnih.gov For example, 5-acylthis compound derivatives containing a pyrimidinedione moiety have shown significant herbicidal activity. mdpi.com
A recent review highlights the synthesis of various heterocyclic derivatives from this compound using methods like Knoevenagel condensation and Michael addition, leading to compounds with potential applications as antitumor and anticancer drugs.
Development of New Therapeutic Agents
The historical role of barbiturates as central nervous system (CNS) depressants is being expanded as researchers uncover new therapeutic potentials for this compound derivatives across a spectrum of diseases. velog.ioresearchgate.net
Current research is focused on several key therapeutic areas:
Oncology: this compound derivatives are being investigated as potential anticancer agents. velog.ioresearchgate.net Studies have shown that certain derivatives can inhibit cancer cell proliferation and migration. nih.gov For example, a novel this compound derivative, BA-5, demonstrated antiproliferative effects against sorafenib-resistant hepatocellular carcinoma. nih.gov
Neurodegenerative Diseases: There is growing interest in the potential of modified this compound derivatives for treating neurodegenerative conditions like Alzheimer's and Parkinson's disease. velog.io The ability of these compounds to modulate neurotransmitter systems is a key area of investigation. ontosight.aiontosight.ai
Infectious Diseases: The antimicrobial and antiviral properties of new this compound derivatives are being actively explored. researchgate.net Researchers are synthesizing compounds with the aim of combating various pathogens.
Metabolic and Inflammatory Diseases: Recent studies have highlighted the potential of this compound derivatives in treating conditions such as non-alcoholic fatty liver disease (NAFLD) and liver fibrosis. alliedmarketresearch.comnih.gov Some derivatives have shown the ability to inhibit the development of NAFLD in animal models and block inflammatory pathways. alliedmarketresearch.comnih.gov
The development of these new therapeutic agents involves extensive research, including synthesis, in vitro and in vivo testing, and eventually, clinical trials to ensure their safety and efficacy. ontosight.ai
Advanced Catalysis in this compound Synthesis
Efficiency and sustainability are driving innovation in the synthesis of this compound and its derivatives. Researchers are developing advanced catalytic methods to improve reaction yields, reduce environmental impact, and simplify purification processes. researchgate.net
Emerging trends in catalysis include:
Green Catalysts: There is a significant push towards the use of environmentally friendly catalysts. This includes the use of water as a solvent and the development of reusable catalysts. For example, taurine (B1682933) has been investigated as a green bio-organic catalyst for the synthesis of bioactive barbituric and thiothis compound derivatives in aqueous media. researcher.life
Nanocatalysts: Nanomaterials are being employed as highly efficient catalysts. For instance, CuO/ZnO@N-GQD nanocatalysts have been used for the synthesis of spiro-fused pyran derivatives.
Multicomponent Reactions (MCRs): MCRs are gaining popularity as they allow for the synthesis of complex molecules in a single step, which is both time and resource-efficient. researchgate.net Various catalysts, including ionic liquids and magnetic nanoparticles, have been utilized to facilitate these reactions.
Deep Eutectic Solvents (DES): Novel acid-based deep eutectic solvents are being explored as both catalysts and reaction media for the synthesis of pyranopyrimidines from this compound. nih.gov
These advanced catalytic approaches are not only making the synthesis of this compound derivatives more efficient but also aligning with the principles of green chemistry.
Further Elucidation of Supramolecular Interactions for Material Science
The ability of this compound to form well-defined structures through hydrogen bonding makes it a valuable building block in supramolecular chemistry and materials science. researchgate.net Researchers are exploring how to control these interactions to create novel materials with specific functions.
Key research areas include:
Self-Assembly: this compound and its derivatives can self-assemble into complex architectures like rosettes and tapes through hydrogen bonding and π-π stacking interactions. tandfonline.comoup.comnih.gov
Functional Materials: By manipulating the self-assembly process, scientists are aiming to develop functional supramolecular materials. tandfonline.com This includes the creation of fluorescent supramolecular polymers and materials with potential applications in nanotechnology. nih.govrsc.org
Photopolymerization: The photopolymerization of this compound-containing macrocycles is being investigated as a way to create robust nanostructures with controlled morphologies. tandfonline.com UV irradiation can trigger color changes, indicating successful polymerization. tandfonline.com
Sensor Development: The unique structural and electronic properties of this compound derivatives make them promising candidates for the development of colorimetric sensors for detecting metal ions. researchgate.net
This research into the supramolecular chemistry of this compound opens up exciting possibilities for the design of advanced materials with tailored properties.
Deeper Understanding of Biological Mechanisms
While the sedative effects of barbiturates are well-known to be mediated through the GABA-A receptor, the precise biological mechanisms of action for the newer, non-traditional therapeutic applications of this compound derivatives are still being elucidated. ontosight.aiontosight.ai
Current research is focused on:
Signaling Pathways: Scientists are investigating how this compound derivatives modulate various intracellular signaling pathways. For example, studies have shown that some derivatives can inhibit the PI3K/AKT pathway, which is implicated in cancer progression and sorafenib (B1663141) resistance. nih.gov Other research has focused on the NF-κB signaling pathway in the context of liver fibrosis. nih.gov
Enzyme Inhibition: The inhibitory effects of this compound derivatives on various enzymes are a key area of study. This includes their potential as inhibitors of urease, xanthine (B1682287) oxidase, and helicase. researchgate.net
Receptor Interaction: Beyond the GABA-A receptor, researchers are exploring the interactions of novel this compound derivatives with other biological targets to understand their diverse pharmacological effects. ontosight.ai
A deeper understanding of these biological mechanisms is crucial for the rational design of more potent and selective therapeutic agents with fewer side effects.
Q & A
Q. What are the common synthetic methodologies for barbituric acid and its derivatives?
this compound is typically synthesized via the condensation of malonic acid with urea under acidic conditions . For derivatives, Knoevenagel condensation is widely employed, where this compound reacts with aldehydes (aromatic or α,β-unsaturated) in the presence of catalysts like triethylamine or ionic liquids to form arylidene or alkylidene derivatives . Advanced derivatives, such as spirocyclopropylbarbiturates, can be synthesized via electrocatalytic Michael-initiated ring-closure (MIRC) reactions using this compound and activated olefins in alcoholic media .
Q. How is the crystal structure of this compound determined, and what are its key polymorphic forms?
Single-crystal X-ray diffraction (SC-XRD) is the primary method for resolving this compound’s crystal structure. Two polymorphs are well-characterized:
- Form I : Thermodynamically stable enol tautomer, obtained via slow cooling from methanol, with planar molecular geometry and N-H···O hydrogen-bonded networks .
- Form II : A P2₁/c polymorph with two distinct conformers in the asymmetric unit (one planar, one envelope-shaped), stabilized by alternative hydrogen-bonding motifs . Computational lattice energy analysis confirms Form II’s lower energy despite its conformational flexibility .
Q. What analytical techniques are used to quantify this compound in biological and environmental samples?
Spectrophotometric methods are widely applied. For example:
- Batch/FI Spectrophotometry : Oxidative coupling with 4-aminoantipyrine and KIO₃ produces a purple product (λ = 510 nm), with detection limits of 0.45–0.48 μg mL⁻¹. This method is validated for urine and water samples .
- NMR Spectroscopy : Deuterated DMSO solvent interactions alter chemical shifts, particularly for imino protons (Δδ ≈ 2 ppm downfield), enabling tautomer differentiation .
Q. How does tautomerism affect this compound’s reactivity and stability?
this compound exists predominantly in the enol form in the solid state due to intramolecular hydrogen bonding, as confirmed by SC-XRD . In solution, keto-enol tautomerism is influenced by solvent polarity and hydrogen-bonding capacity. Theoretical studies (DFT/BLYP) show that proton transfer between tautomers involves low-energy barriers (<5 kcal/mol), favoring the enol form in polar aprotic solvents like DMSO .
Advanced Research Questions
Q. What mechanistic insights explain this compound derivatives’ DNA-binding properties?
Derivatives like 4j and 4m (N,N-dimethyl this compound/4-hydroxybenzaldehyde adducts) interact with ctDNA via minor groove binding. Molecular docking and UV-Vis spectroscopy reveal that planar substituents enhance π-π stacking with DNA bases, while flexible alkyl chains improve topological complementarity. Quantum mechanics calculations further validate binding energies (ΔG ≈ -8 kcal/mol) .
Q. How can enantioselective catalysis be applied to this compound derivatives?
Recent advances use organocatalysts (e.g., thiourea-based) or chiral metal complexes (e.g., Pd-BINAP) for asymmetric transformations. For example, Michael additions of nitromethane to alkylidene barbiturates achieve >90% enantiomeric excess (ee) under mild conditions . Key challenges include managing the electrophilicity of α,β-unsaturated derivatives and avoiding racemization during ring-opening steps .
Q. What challenges arise in polymorph screening for this compound?
Conformational flexibility complicates polymorph prediction. Computational lattice energy searches (via force fields or DFT) reveal >20 hypothetical structures within 5 kJ/mol of known forms. Experimentally, solvent-mediated phase transitions (e.g., methanol vs. THF) favor Form I or II, but kinetic trapping of metastable forms is common .
Q. How do solvent-solute interactions influence this compound’s NMR spectra?
In DMSO-d₆, this compound forms H-bonded associates with 2–4 solvent molecules. GIAO-DFT (BLYP functional) calculations show:
- Imino protons : Downfield shifts (δ ≈ 10–12 ppm) due to N-H···O=S interactions.
- Methylene protons : Upfield shifts (δ ≈ 3 ppm) from weak C-H···O contacts. Experimental ¹H/¹³C NMR data align with clusters involving four DMSO molecules .
Q. What is the enzymatic role of barbiturase in this compound metabolism?
Barbiturase (EC 3.5.2.x) catalyzes the hydrolysis of this compound to ureidomalonic acid in Rhodococcus erythropolis. The Zn²⁺-dependent enzyme (4.4 mol Zn²⁺/mol) operates via a conserved amidohydrolase mechanism, with Kₘ = 1.0 mM and Vₘₐₓ = 2.5 μmol/min/mg. Competitive inhibition by dihydro-L-orotate suggests shared binding motifs .
Q. How can this compound derivatives be optimized for antimicrobial activity?
Structure-activity relationship (SAR) studies highlight:
- Aroylhydrazones : Electron-withdrawing substituents (e.g., -NO₂) enhance Gram-positive activity (MIC ≈ 8 μg/mL) by disrupting membrane integrity .
- 5-Arylidene derivatives : Extended conjugation improves redox cycling, generating ROS for antifungal action (e.g., against C. albicans) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
